Cas no 1015167-27-7 (Dabigatran Impurity 148)
Dabigatran Impurity 148 structure
Product Name:Dabigatran Impurity 148
CAS No:1015167-27-7
MF:C17H17N5O2
MW:323.349182844162
CID:6624777
PubChem ID:69624070
Update Time:2024-01-16
Dabigatran Impurity 148 Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-
- K37YZW4JU4
- 1H-Benzimidazole-5-carboxylic acid, 2-(((4-(aminoiminomethyl)phenyl)amino)methyl)-1-methyl-
- 1015167-27-7
- Dabigatran metabolite M324
- UNII-K37YZW4JU4
- SCHEMBL5970306
- BIBR1151
- Dabigatran Impurity 148
-
- Inchi: 1S/C17H17N5O2/c1-22-14-7-4-11(17(23)24)8-13(14)21-15(22)9-20-12-5-2-10(3-6-12)16(18)19/h2-8,20H,9H2,1H3,(H3,18,19)(H,23,24)
- InChI Key: PLWQWQUVUDJPFA-UHFFFAOYSA-N
- SMILES: C1(CNC2=CC=C(C(N)=N)C=C2)N(C)C2=CC=C(C(O)=O)C=C2N=1
Computed Properties
- Exact Mass: 323.13822480g/mol
- Monoisotopic Mass: 323.13822480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 478
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 117Ų
Experimental Properties
- Density: 1.41±0.1 g/cm3(Predicted)
- Boiling Point: 644.0±65.0 °C(Predicted)
- pka: 2.92±0.30(Predicted)
Dabigatran Impurity 148 Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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